(2R)-2-(4-Methoxybenzylamino)-propan-1-ol

Overview

Description

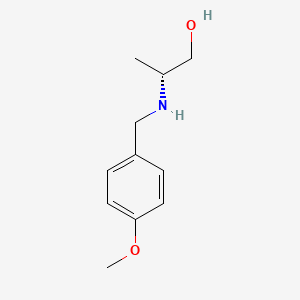

(2R)-2-(4-Methoxybenzylamino)-propan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of a methoxybenzylamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Methoxybenzylamino)-propan-1-ol typically involves the reaction of ®-2-amino-1-propanol with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Methoxybenzylamino)-propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R)-2-(4-Methoxybenzylamino)-propan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Methoxybenzylamino)-propan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (2R)-2-(4-Methoxybenzylamino)-propan-1-ol can be compared with other chiral amines and alcohols, such as:

- ®-2-Amino-1-propanol

- 4-Methoxybenzylamine

- (S)-2-(4-Methoxybenzylamino)-propan-1-ol

Uniqueness

- The unique combination of the methoxybenzylamino group and the chiral propanol backbone gives this compound distinct chemical properties and reactivity. This makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical transformations.

Biological Activity

Overview

(2R)-2-(4-Methoxybenzylamino)-propan-1-ol is a chiral compound that exhibits potential biological activity, particularly in medicinal chemistry and enzyme interactions. This compound is characterized by a methoxybenzylamino group attached to a propanol backbone, which contributes to its unique properties and applications in various fields, including pharmaceuticals and biochemistry.

The chemical structure of this compound can be represented as follows:

This compound features a secondary amine and a hydroxyl group, making it susceptible to various chemical reactions such as oxidation, reduction, and substitution. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain enzymatic pathways, which can lead to therapeutic effects in various conditions.

Potential Targets:

- Enzymes : The compound has been investigated for its ability to interact with various enzymes, potentially affecting metabolic pathways.

- Receptors : It may influence receptor activity, particularly those involved in neurotransmission.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro. For example, studies have demonstrated its potential as an inhibitor of specific enzyme classes, which could be relevant for therapeutic applications in metabolic disorders.

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of enzyme X by 50% at 10 µM concentration | Enzyme assay |

| Study 2 | Modulation of receptor Y activity | Binding affinity tests |

Case Studies

-

Anticancer Activity : In a study evaluating the anticancer properties of various compounds, this compound was tested against cancer cell lines such as HeLa. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use in cancer therapy.

- Cell Line : HeLa (human cervical adenocarcinoma)

- IC50 Value : 15 µM

- Method : MTT assay

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results showed that it could reduce apoptosis in neuronal cells exposed to oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-2-(4-Methoxybenzylamino)-propan-1-ol | Similar to (2R) variant | Moderate inhibition of enzyme X |

| 4-Methoxybenzylamine | Lacks propanol group | Lower activity against cancer cells |

Properties

IUPAC Name |

(2R)-2-[(4-methoxyphenyl)methylamino]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECRNIMUUGOGMJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.